molecular formula C₇H₁₃N₅S₂ B1142103 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt CAS No. 856973-53-0

4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt

Cat. No.: B1142103
CAS No.: 856973-53-0
M. Wt: 231.34
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Biological Activity

4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine ammonium salt (CAS 856973-53-0) is a compound of significant interest in biological and pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the presence of amino and dithiocarboxyamino functional groups. Its molecular formula is C6H10N4S2C_6H_10N_4S_2, and it is often utilized in biochemical research for its unique properties.

PropertyValue
Molecular FormulaC₆H₁₀N₄S₂
Molecular Weight174.30 g/mol
SolubilitySoluble in water
Melting PointNot specified

Cytotoxicity and Therapeutic Potential

A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of related pyrimidine derivatives on cancer cell lines. The compounds were observed to induce apoptosis in a dose-dependent manner, suggesting potential for cancer therapeutics . The specific activity of this compound in this context remains to be fully elucidated.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Membrane Disruption : The quaternary ammonium structure can interact with lipid membranes, leading to increased permeability and eventual cell death.
  • Antioxidant Activity : Some studies suggest that dithiocarboxylic acids possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various ammonium salts against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4-amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro testing on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of pyrimidine compounds could reduce cell viability significantly at concentrations above 10 µM. While specific data for the ammonium salt variant is sparse, these findings suggest potential avenues for further exploration in cancer treatment .

Properties

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methylcarbamodithioic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S2.H3N/c1-4-9-2-5(6(8)11-4)3-10-7(12)13;/h2H,3H2,1H3,(H2,8,9,11)(H2,10,12,13);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHFRGSBVNHZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=S)S.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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